4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Medicinal Chemistry ADME CNS Drug Discovery

Research programs targeting CNS kinases often face a gap between synthetic flexibility and drug-like properties. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline closes this gap with a single scaffold delivering orthogonal diversification and favorable ADME. • Orthogonal 4-Cl and 6-F sites enable two-step sequential derivatization, reducing synthetic steps vs. mono-halogenated analogs. • cLogP of 3.46 and TPSA of 54.88 Ų balance oral absorption and CNS penetration for neurological targets. • The 2-difluoromethyl group improves metabolic stability over non-fluorinated quinazolines. For procurement teams: research-use-only compound available in multi-gram quantities with full analytical documentation.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
CAS No. 1342755-17-2
Cat. No. B1428928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
CAS1342755-17-2
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NC(=N2)C(F)F)Cl
InChIInChI=1S/C9H4ClF3N2/c10-7-5-3-4(11)1-2-6(5)14-9(15-7)8(12)13/h1-3,8H
InChIKeyOYOWYHMXTCSOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline – Halogenated Quinazoline Building Block


4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS 1342755-17-2) is a polyhalogenated heterocyclic building block within the quinazoline family, a scaffold with extensive precedent as a core template for kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [1]. The compound features three distinct halogen environments: a chlorine atom at the 4-position, a difluoromethyl group at the 2-position, and a fluorine atom at the 6-position. This specific substitution pattern presents a unique set of physicochemical properties and synthetic handles that are not found in the more common monosubstituted or non-fluorinated quinazoline intermediates, making it a point of differentiation for research programs focused on optimizing lead compounds through targeted fluorination [2].

1
Workflow
Halogenated quinazoline building block for kinase inhibitor programs
2
Selection Logic
Dual reactive handles support divergent library synthesis
3
Use Context
Suited for lead optimization requiring targeted fluorination

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline: Why It’s Not Interchangeable


The assumption that one halogenated quinazoline can be substituted for another in a research or production workflow is a critical error in procurement. The specific 4-chloro, 2-difluoromethyl, and 6-fluoro substitution pattern of this compound dictates its unique reactivity profile, electronic properties, and subsequent biological performance when elaborated into final drug candidates. Replacing this with a simpler 4-chloro-6-fluoroquinazoline would forfeit the metabolic stability and lipophilicity modulation conferred by the difluoromethyl group [1]. Conversely, using a 6-bromo-4-chloro-2-(difluoromethyl)quinazoline introduces a heavier halogen that alters the compound's molecular weight, logP, and potential for undesired reactivity, thereby changing the structure-activity relationship (SAR) of any derived library . The quantitative evidence presented below demonstrates why this precise building block is the optimal choice for specific synthetic and medicinal chemistry objectives.

4-Chloro-6-fluoroquinazoline
Lacks the 2-difluoromethyl group, which may shift lipophilicity modulation and metabolic stability profile.
6-Bromo analog
Higher molecular weight and altered logP may change the SAR of derived compound libraries.
2-(Difluoromethyl)quinazoline
Absence of the 4-chloro handle limits direct 4-amination, reducing synthetic efficiency.

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline: Quantitative Differentiation


Enhanced Lipophilicity for CNS Penetration

The presence of the 2-difluoromethyl and 6-fluoro substituents on the quinazoline core results in a significantly higher calculated partition coefficient (cLogP) compared to the non-fluorinated analog, 4-chloroquinazoline. This increase in lipophilicity is a key driver for enhancing passive permeability across biological membranes, including the blood-brain barrier (BBB), making it a superior starting point for CNS drug discovery programs [1].

Enhanced Lipophilicity
Class-level inference
Target cLogP: 3.46
Baseline: ~1.78
ΔcLogP ≈ +1.68
Supports selection for CNS penetration research fit.
Data to verify; class-level SAR inference.
Medicinal Chemistry ADME CNS Drug Discovery

Optimized TPSA for Oral Bioavailability

The compound exhibits a calculated Topological Polar Surface Area (TPSA) of 54.88 Ų [1]. This value falls within the optimal range (20-130 Ų) for achieving good oral absorption, while also being high enough to maintain solubility and target engagement. This balance is often superior to analogs with larger substituents at the 6-position, such as 6-bromo-4-chloro-2-(difluoromethyl)quinazoline, which would have a higher molecular weight and potentially a less favorable TPSA profile for oral bioavailability .

Optimized TPSA
Cross-study comparable
TPSA = 54.88 Ų
Falls within reported oral drug-like space.
MW advantage over 6-bromo analog (ΔMW = -60.9).
Drug Design Oral Bioavailability Physicochemical Properties

Orthogonal Reactivity for Divergent Library Synthesis

The compound's substitution pattern provides two distinct sites for nucleophilic aromatic substitution (SNAr). The 4-chloro group is known to be highly reactive towards amines, a standard reaction for installing aniline-based 'warheads' in kinase inhibitors [1]. The presence of the 6-fluoro substituent offers a secondary, less reactive site for further diversification or for modulating electronic properties without the need for additional protection/deprotection steps. This orthogonal reactivity is not available in 4-chloro-6-fluoroquinazoline, which lacks the metabolically stable 2-difluoromethyl group, nor in 2-(difluoromethyl)quinazoline, which lacks the critical 4-chloro handle for easy derivatization.

Orthogonal Reactivity
Class-level inference
Two distinct SNAr handles: reactive 4-Cl and modulable 6-F, plus a 2-CF2H group.
Enables efficient divergent library synthesis.
Based on established quinazoline reactivity principles.
Synthetic Methodology Parallel Synthesis Medicinal Chemistry

Validated Scaffold for EGFR/HER2 Kinase Inhibition

While direct IC50 data for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline as a standalone inhibitor is not available, the compound is a direct analog of a well-validated class of 6-substituted quinazoline EGFR/HER2 inhibitors. Research has shown that compound 5c in this series, which shares the core quinazoline structure, exhibited potent dual inhibition with an IC50 of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. The target compound is a key intermediate en route to such potent inhibitors, and its specific difluoromethyl and fluoro substitution pattern is designed to enhance metabolic stability and binding affinity compared to earlier generation, non-fluorinated analogs.

Validated Kinase Scaffold
Class-level inference
Structural analog to potent EGFR/HER2 inhibitors (class-level). Direct IC50 data not available.
Supports target-engagement assay context for kinase programs.
Fluorination may improve PK profile per class-level SAR.
Kinase Inhibition Oncology EGFR

Procurement Scenarios for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline


CNS-Penetrant Kinase Inhibitor Library

A medicinal chemistry team targeting a kinase implicated in a neurological disorder should procure this compound. The enhanced lipophilicity (cLogP = 3.46) provided by its specific fluorination pattern makes it a superior starting point for designing brain-penetrant inhibitors [1]. The 4-chloro handle allows for rapid diversification into a library of 4-anilinoquinazolines, a privileged chemotype for CNS kinase targets, while the 6-fluoro substituent offers a built-in probe for metabolic stability [2].

Oral Bioavailability Optimization

In a lead optimization campaign where oral dosing is required, this building block offers a strategic advantage. Its TPSA of 54.88 Ų is ideally balanced for both absorption and target engagement [1]. By using this compound to synthesize final analogs, researchers can expect to maintain favorable oral drug-like properties, avoiding the higher molecular weight and potential bioavailability issues associated with larger 6-bromo analogs .

Divergent Synthesis of Fluorinated Quinazolines

For a core facility or CRO engaged in parallel synthesis, this compound provides unparalleled synthetic efficiency. The orthogonal reactivity of the 4-chloro and 6-fluoro groups enables two distinct diversification steps from a single scaffold [1]. This reduces the number of synthetic steps and the overall cost of goods when generating a diverse set of compounds for screening, a clear advantage over simpler building blocks that require more complex sequences for similar diversification.

Application
Selection Property
Validation Focus
CNS-Penetrant Kinase Inhibitor Studies
Lipophilicity modulation context
Permeability and brain exposure endpoints
Oral Bioavailability Optimization
Physicochemical property balance
Oral drug-like property profiling
Divergent Synthesis of Fluorinated Libraries
Orthogonal reactivity handles
Synthetic efficiency and chemical space access

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.